

YL-939 and its Biological Target Prohibitin 2 (PHB2): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the small molecule **YL-939** and its direct biological target, Prohibitin 2 (PHB2). **YL-939** has been identified as a novel, non-classical inhibitor of ferroptosis, a form of iron-dependent regulated cell death. This document details the mechanism of action of **YL-939**, focusing on its interaction with PHB2 and the downstream effects on iron metabolism. Furthermore, it provides detailed experimental protocols for key assays used in the study of **YL-939** and PHB2, alongside a compilation of relevant quantitative data. Visualizations of the associated signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound-target interaction and its therapeutic potential.

Introduction to YL-939 and Prohibitin 2 (PHB2)

YL-939 is a small molecule compound that has been identified as a potent inhibitor of ferroptosis.[1][2] Unlike classical ferroptosis inhibitors that act as antioxidants or iron chelators, **YL-939** functions through a distinct mechanism of action.[1][2] Through chemical proteomics, the direct biological target of **YL-939** was identified as Prohibitin 2 (PHB2), a highly conserved protein with diverse cellular functions.[1]

PHB2 is a member of the prohibitin protein family and is primarily located in the inner mitochondrial membrane, where it forms a complex with PHB1.[3] This complex plays a crucial



role in maintaining mitochondrial integrity, regulating mitochondrial metabolism, and modulating cell signaling pathways. PHB2 is implicated in various cellular processes, including cell proliferation, apoptosis, and the regulation of transcriptional activity.[3][4] Its dysregulation has been associated with several diseases, including cancer.

Mechanism of Action of YL-939

The primary mechanism by which **YL-939** inhibits ferroptosis is through its direct binding to PHB2.[1] This interaction initiates a signaling cascade that ultimately leads to a reduction in cellular iron levels, thereby mitigating the iron-dependent lipid peroxidation that is characteristic of ferroptosis.

The key steps in the mechanism of action are as follows:

- Binding to PHB2: YL-939 directly binds to PHB2. This interaction has been confirmed through various experimental techniques, including affinity-based proteome profiling (ABPP) and drug affinity responsive target stability (DARTS) assays.[1]
- Upregulation of Ferritin: The binding of YL-939 to PHB2 leads to an increase in the
 expression of ferritin, the primary intracellular iron storage protein. This upregulation occurs
 at both the mRNA (FTH1 and FTL) and protein levels in a dose-dependent manner.[1][5]
- Inhibition of Ferritinophagy: YL-939 treatment, similar to PHB2 knockdown, leads to an increase in the levels of NCOA4, a cargo receptor that mediates the autophagic degradation of ferritin (ferritinophagy).[1] By increasing NCOA4 levels, YL-939 is thought to inhibit the degradation of ferritin, leading to its accumulation.
- Reduction of Intracellular Iron: The increased expression and reduced degradation of ferritin result in enhanced sequestration of intracellular iron, leading to a decrease in the labile iron pool.[1][2]
- Inhibition of Lipid Peroxidation: By reducing the availability of free iron, **YL-939** prevents the iron-catalyzed formation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation, a key driver of ferroptosis. This is evidenced by a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation.[1]



 No Impact on Glutathione Levels: Notably, the anti-ferroptotic activity of YL-939 is independent of the glutathione (GSH) pathway, as treatment with YL-939 does not significantly alter intracellular GSH levels.[1]

Quantitative Data

Table 1: Binding Affinity and Cellular Potency of YL-939

Parameter	Value	Method	Cell Lines	Reference
Binding Affinity (Kd)				
YL-939 to PHB2	3.43 μΜ	Surface Plasmon Resonance (SPR)	N/A (recombinant protein)	[1]
Anti-ferroptotic Potency (EC50)				
Erastin-induced ferroptosis	0.14 μΜ	Cell Viability Assay	HT-1080	[1]
0.25 μΜ	Cell Viability Assay	Miapaca-2	[1]	
0.16 μΜ	Cell Viability Assay	Calu-1	[1]	
0.16 μΜ	Cell Viability Assay	HCT116	[1]	
0.24 μΜ	Cell Viability Assay	SHSY5Y	[1]	
RSL3-induced ferroptosis	Effective protection	Cell Viability Assay	ES-2	[1]
ML210-induced ferroptosis	Effective protection	Cell Viability Assay	ES-2	[1]



Table 2: Effect of YL-939 on Key Biomarkers of

Ferroptosis

Biomarker	Effect of YL-939 Treatment	Observatio n	Method	Cell Line	Reference
Ferritin (FTH1 & FTL)	Dose- dependent increase	Increased mRNA and protein expression	qPCR, Western Blot	ES-2	[1][5]
NCOA4	Dose- dependent increase	Increased protein expression	Western Blot	ES-2	[1]
Malondialdeh yde (MDA)	Substantial reduction	Decreased levels of lipid peroxidation	MDA Assay	ES-2	[1]
Glutathione (GSH)	No significant impact	GSH levels remained unchanged	GSH Assay	ES-2	[1]

Experimental Protocols

Target Identification of YL-939 using Activity-Based Protein Profiling (ABPP)

This protocol outlines a general workflow for identifying the protein targets of a small molecule like **YL-939** using ABPP.

- Probe Synthesis: Synthesize a probe version of the small molecule (e.g., **YL-939-1**) that incorporates a reporter tag (e.g., biotin) via a linker, while ensuring the probe retains its biological activity.
- Cell Culture and Lysis:
 - Culture the desired cell line (e.g., ES-2) to ~80% confluency.



- Harvest the cells and lyse them in a suitable buffer (e.g., NP-40 lysis buffer) containing protease inhibitors.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.

Probe Incubation:

- Incubate the cell lysate with the biotinylated probe at a predetermined concentration and for a specific duration to allow for covalent binding to target proteins.
- Include a control group incubated with a vehicle (e.g., DMSO).
- Enrichment of Labeled Proteins:
 - Add streptavidin-coated beads to the lysates and incubate to capture the biotinylated probe-protein complexes.
 - Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
- Elution and Protein Identification:
 - Elute the captured proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
 - Separate the eluted proteins by SDS-PAGE.
 - Excise the protein bands of interest and subject them to in-gel tryptic digestion.
 - Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Confirmation of YL-939-PHB2 Interaction using Drug Affinity Responsive Target Stability (DARTS)

This protocol describes the DARTS assay to confirm the direct interaction between a small molecule and its target protein.

Cell Lysate Preparation: Prepare cell lysates as described in the ABPP protocol.



Compound Incubation:

- Divide the cell lysate into two aliquots.
- To one aliquot, add the small molecule of interest (e.g., YL-939) to the desired final concentration.
- To the other aliquot, add an equivalent volume of the vehicle (e.g., DMSO) as a control.
- Incubate the lysates for a specific time at room temperature to allow for binding.

Protease Digestion:

- To both the compound-treated and vehicle-treated lysates, add a protease (e.g., pronase)
 at a concentration that results in partial digestion of the total protein.
- Incubate for a specific time at room temperature.
- Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.

Western Blot Analysis:

- Separate the digested protein samples by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Probe the membrane with a primary antibody specific for the putative target protein (e.g., anti-PHB2).
- Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
- A stronger band for the target protein in the compound-treated lane compared to the vehicle-treated lane indicates that the compound protected the protein from proteolytic degradation, confirming a direct interaction.

In Vitro Ferroptosis Induction and Inhibition Assay



This protocol provides a general method for inducing ferroptosis in cultured cells and assessing the protective effect of an inhibitor.

- Cell Seeding: Seed the desired cell line (e.g., HT-1080 or ES-2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treatment:
 - \circ Ferroptosis Induction: Treat the cells with a known ferroptosis inducer, such as erastin (e.g., 10 $\mu\text{M})$ or RSL3 (e.g., 1 $\mu\text{M}).$
 - Inhibitor Treatment: Co-treat the cells with the ferroptosis inducer and varying concentrations of the inhibitor (e.g., YL-939).
 - Controls: Include a vehicle-treated control group and a group treated with the inhibitor alone to assess its cytotoxicity.
- Incubation: Incubate the cells for a specific period (e.g., 24-48 hours).
- · Cell Viability Assessment:
 - Assess cell viability using a suitable method, such as the MTT assay or a CellTiter-Glo® Luminescent Cell Viability Assay.
 - Measure the absorbance or luminescence according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control.
 - Plot the cell viability against the inhibitor concentration to determine the EC50 value.

Signaling Pathways and Visualizations YL-939/PHB2 Signaling Pathway in Ferroptosis Inhibition



The binding of **YL-939** to PHB2 triggers a cascade that ultimately suppresses ferroptosis by modulating iron homeostasis.



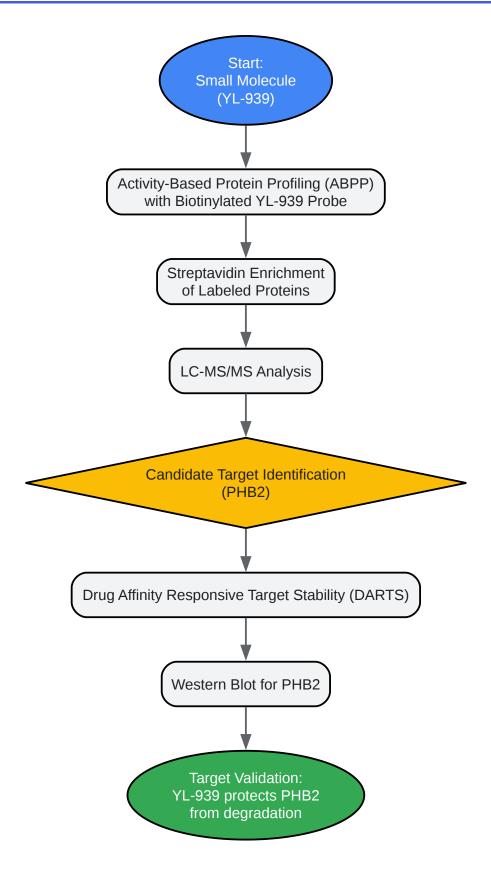
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Caption: **YL-939** inhibits ferroptosis by binding to PHB2, leading to increased ferritin and decreased iron.

Experimental Workflow for Target Identification of YL-939

This workflow illustrates the experimental pipeline used to identify and validate PHB2 as the direct target of **YL-939**.





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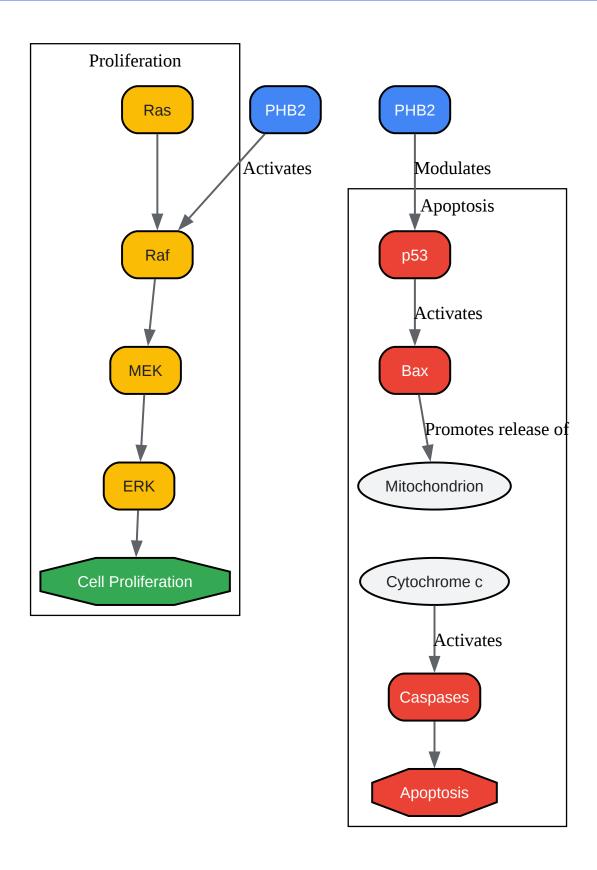
Caption: Workflow for identifying and validating PHB2 as the target of YL-939.



Overview of PHB2's Role in Cancer-Related Signaling Pathways

PHB2 is implicated in multiple signaling pathways that are crucial in cancer progression, including cell proliferation and apoptosis.





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